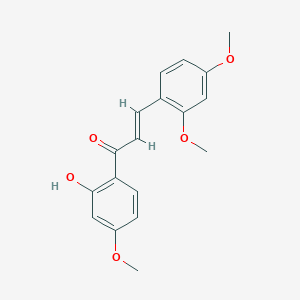

2'-Hydroxy-2,4,4'-trimethoxychalcone

説明

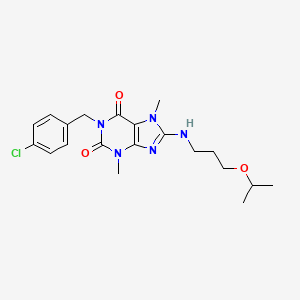

2’-Hydroxy-2,4,4’-trimethoxychalcone is an organic compound with the molecular formula C18H18O5 . It has a molecular weight of 314.33 . This compound is used in the synthesis of 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .

Synthesis Analysis

The synthesis of 2’-Hydroxy-2,4,4’-trimethoxychalcone involves the reaction of corresponding acetophenones with benzaldehyde derivatives in the presence of sodium hydroxide . The reaction is monitored by thin-layer chromatography (TLC) and the excess of sodium hydroxide is neutralized by the addition of hydrochloric acid .Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-2,4,4’-trimethoxychalcone consists of two aromatic rings (ring A and ring B) connected by a three-carbon α,β-unsaturated carbonyl system . The positions and numbers of hydroxyl groups in rings A and B vary .Physical And Chemical Properties Analysis

2’-Hydroxy-2,4,4’-trimethoxychalcone is a solid compound . It has a melting point of 112-116 °C . The compound is slightly soluble in chloroform and methanol .科学的研究の応用

Synthesis and Chemical Properties

2'-Hyydroxy-2,4,4'-trimethoxychalcone and its derivatives have been a focal point in chemical synthesis research. For example, Lee and Tan (1967) demonstrated the conversion of a related chalcone into various benzoquinone compounds, highlighting its versatility in synthetic chemistry (Lee & Tan, 1967). Similarly, Miles et al. (1989) provided improved routes to synthesize 2',6'-dihydroxychalcones, showcasing the compound's utility in producing a range of chemical structures (Miles, Main, & Nicholson, 1989).

Biological and Pharmacological Activities

Recent studies have explored the biological and pharmacological potential of 2'-Hydroxy-2,4,4'-trimethoxychalcone derivatives. Masawang et al. (2014) investigated a close derivative's antimitotic effects on breast cancer cells, revealing its potential in cancer therapy (Masawang et al., 2014). In another study, Rao, Fang, and Tzeng (2009) synthesized chalcone analogues that demonstrated significant inhibitory effects on nitric oxide production and tumor cell proliferation, suggesting their use in treating inflammatory and cancer conditions (Rao, Fang, & Tzeng, 2009).

Applications in Material Science

The compound has also found applications in material science. Allcock and Cameron (1994) prepared cyclic and high-polymeric phosphazenes bearing 4-oxychalcone side groups, exploring their photochemical behavior for potential use in novel materials (Allcock & Cameron, 1994).

Antimicrobial Effects

In the field of microbiology, Costa et al. (2016) isolated derivatives of this compound from Piper hispidum and demonstrated their antimicrobial activity against bacteria and yeast, indicating its potential as a source of new antimicrobial agents (Costa et al., 2016).

作用機序

Target of Action

It has been found to induce apoptosis in cancer cells , suggesting that it may target proteins involved in apoptosis, such as Bax .

Mode of Action

2’-Hydroxy-2,4,4’-trimethoxychalcone interacts with its targets to induce apoptosis in cancer cells .

Biochemical Pathways

The compound is thought to trigger the unfolded protein response, leading to apoptosis in breast cancer cells . It may also disrupt the microtubular network of human colon cancer cells . .

Result of Action

The molecular and cellular effects of 2’-Hydroxy-2,4,4’-trimethoxychalcone’s action primarily involve the induction of apoptosis in cancer cells . This results in the death of these cells, potentially inhibiting the growth and spread of cancer.

特性

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIPWOFLPVWZDX-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345743 | |

| Record name | (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84426-23-3 | |

| Record name | (E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-4,6-dimethyl-N-(4-methylphenyl)-5-(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3407658.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B3407690.png)

![methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3407701.png)

![Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3407709.png)

![2-Ethylbutyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3407710.png)

![3-(2-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3407723.png)

![2-(4-Chlorobenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B3407731.png)

![ethyl [9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B3407754.png)

![methyl [9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B3407756.png)